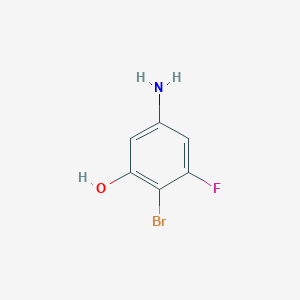

4-Bromo-3-fluoro-5-hydroxyaniline

Description

Structural and Electronic Characteristics of Poly-substituted Anilines

The aniline (B41778) molecule, with its amino group attached to a benzene (B151609) ring, is a fundamental building block in organic chemistry. The introduction of multiple substituents, as seen in 4-Bromo-3-fluoro-5-hydroxyaniline, significantly alters its inherent properties. The spatial arrangement and electronic nature of these substituents—bromo, fluoro, and hydroxyl groups—create a unique molecular architecture.

The geometry of the aniline molecule itself is nonplanar, with the amino group's hydrogen atoms lying slightly out of the plane of the benzene ring. chemsrc.com The introduction of various substituents can further influence this geometry through steric hindrance and electronic interactions. rsc.orgnih.gov

The electronic character of an aniline is governed by the interplay of inductive and resonance effects of its substituents. uobabylon.edu.iqnumberanalytics.com Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. uobabylon.edu.iqnumberanalytics.com In the case of this compound, the hydroxyl and amino groups are powerful activating groups due to their ability to donate a lone pair of electrons to the ring through resonance. uobabylon.edu.iq Conversely, the more electronegative halogen atoms (bromine and fluorine) exert an electron-withdrawing inductive effect. uobabylon.edu.iqnumberanalytics.com This combination of opposing electronic influences creates a nuanced reactivity profile.

Significance of Halogen and Hydroxyl Functionalities in Aromatic Systems

The presence of both halogen and hydroxyl groups on an aromatic ring imparts a unique set of properties to the molecule. Halogens, while deactivating the ring towards electrophilic aromatic substitution due to their inductive effect, are ortho-, para-directing because of their ability to donate electron density through resonance. uobabylon.edu.iqnumberanalytics.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com

The hydroxyl group is a strongly activating, ortho-, para-directing substituent. uobabylon.edu.iq Its presence significantly enhances the electron density of the aromatic ring, making it highly reactive towards electrophiles. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. researchgate.net The combination of a hydroxyl group with halogens can lead to interesting and potentially useful chemical behaviors, making these compounds valuable precursors in organic synthesis.

Overview of Research Directions for this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues of investigation. The presence of bromo, fluoro, and hydroxyl groups on an aniline core makes it a valuable intermediate for the synthesis of more complex molecules.

Research into analogous compounds provides a roadmap for potential applications. For instance, halogenated anilines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com Specifically, 4-bromo-3-fluoroaniline (B116652) is a known intermediate in the preparation of the antibiotic Tedizolid and other pharmaceutical compounds. chemicalbook.comnih.gov This suggests that this compound could also serve as a precursor for novel therapeutic agents.

Furthermore, polysubstituted anilines are investigated for their potential in materials science. The incorporation of such molecules into polymers can enhance their properties, such as thermal stability and electrical conductivity. rsc.org The unique substitution pattern of this compound could lead to the development of new materials with tailored characteristics. The bromo and iodo derivatives of related phenolic compounds have been explored as potential estrogen receptor imaging agents, hinting at possible applications in medical diagnostics. mdpi.com

Given the synthetic utility of the individual functional groups, this compound could be a versatile building block. The bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be diazotized and replaced with a wide range of other functionalities. The hydroxyl group can be alkylated or acylated to further modify the molecule's properties.

Future research on this compound would likely focus on the development of efficient synthetic routes to this compound and the exploration of its reactivity in various chemical transformations. Elucidating its biological activity and physical properties will be crucial in determining its potential applications in medicine, agriculture, and materials science.

Compound Data

Below are interactive tables detailing the properties of this compound and some of its related analogues.

Table 1: Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1785451-03-7 | C₆H₅BrFNO | 206.01 |

| 4-Bromo-3-fluoroaniline | 656-65-5 | C₆H₅BrFN | 190.01 uobabylon.edu.iqnih.gov |

| 5-Bromo-4-fluoro-2-hydroxy-aniline hydrochloride | C₆H₆BrClFNO | 242.47 sigmaaldrich.com | |

| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 nih.gov |

| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | C₇H₇BrFN | 204.04 |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVJNLOUHMZGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Bromo 3 Fluoro 5 Hydroxyaniline

Established Synthetic Routes and Precursors

The synthesis of 4-bromo-3-fluoro-5-hydroxyaniline relies on established principles of aromatic chemistry, where the regiochemical outcome is governed by the directing effects of the substituents. Plausible synthetic routes involve the careful and sequential introduction of the functional groups onto a starting aromatic scaffold.

Synthesis via Halogenation of Fluorinated Anilines or Phenols

A primary strategy for synthesizing halogenated aromatics is through electrophilic aromatic substitution. In the case of this compound, this involves the selective bromination of a suitably substituted fluorinated aniline (B41778) or phenol (B47542) precursor.

The directing effects of the substituents are paramount. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing, while the fluorine (-F) atom is a deactivating group but is also ortho, para-directing. The synthesis would likely start from a precursor like 3-fluoro-5-aminophenol or a protected version thereof. The bromination of this precursor would be directed to the positions ortho and para to the powerful -OH and -NH2 groups. Given that the C4 position is para to the amino group and ortho to the hydroxyl group, it is a highly activated and sterically accessible site for bromination.

A potential synthetic pathway could begin with 3-fluoro-5-nitrophenol. The hydroxyl and nitro groups would direct the incoming bromine. Following bromination, the nitro group can be reduced to the target amine. Alternatively, starting with 3-fluoroaniline, protection of the amine, followed by hydroxylation and then bromination, represents another viable, albeit longer, route. The direct bromination of unprotected anilines using reagents like copper(II) bromide in ionic liquids can achieve high yields for para-bromination under mild conditions. nih.gov

| Precursor Compound | Key Transformation | Relevant Principles |

| 3-Fluoro-5-aminophenol | Direct Bromination | The -OH and -NH2 groups are strong ortho, para-directors, activating the C4 position for electrophilic attack. |

| 3-Fluoro-5-nitrophenol | Bromination, then Reduction | The nitro group can be reduced to an amine after the bromine is introduced. jrfglobal.comgoogle.com |

| 3-Fluoroaniline | Acylation, Hydroxylation, Bromination, Deprotection | A multi-step sequence involving protection of the amine allows for the introduction of other functional groups. |

Incorporation of Amino and Hydroxyl Groups onto Halogenated Aromatic Scaffolds

An alternative approach involves starting with a pre-halogenated aromatic ring and subsequently introducing the amino and hydroxyl functionalities. A plausible starting material for such a strategy could be 1,4-dibromo-2-fluorobenzene (B72686) or a related compound.

One of the bromine atoms could be converted into a hydroxyl group via a nucleophilic aromatic substitution (SNAr) reaction or through a metal-catalyzed process. Subsequently, the amino group could be introduced by converting the second bromine atom. This might be achieved through nitration followed by reduction, or via a direct amination reaction.

A well-documented method for introducing a bromine atom is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction transforms an aryl amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst. wikipedia.orgnih.gov For instance, a synthesis could commence with 3-fluoro-5-hydroxyaniline, which would undergo diazotization and subsequent bromination at the 4-position. A more elaborate route could start with 3-nitro-4-aminophenol, where the amino group is first replaced by bromine via a Sandmeyer reaction, followed by the reduction of the nitro group to form the desired aniline. google.com

The reduction of a nitro group on a phenol ring to an amino group is a common and effective transformation. Reagents such as iron powder in acidic ethanol (B145695) or catalytic hydrogenation are frequently employed for this purpose, often providing high yields and purity. nih.gov

Regioselective Functionalization Techniques

Achieving the desired 4-bromo-3-fluoro-5-hydroxy substitution pattern requires precise control over the reaction conditions to ensure high regioselectivity. The interplay of the electronic and steric effects of the substituents on the aromatic ring is the determining factor.

In electrophilic bromination, the choice of brominating agent and solvent can significantly influence the outcome. Milder brominating agents or the use of protecting groups can prevent over-halogenation and direct the substitution to the desired position. For example, bromination of phenols can be highly regioselective under controlled low temperatures. Numerous methods for the selective mono-bromination of phenols have been reported, utilizing various reagents and catalysts to favor the para-position unless it is already occupied. researchgate.net

In multi-step syntheses, the order of reactions is critical. For example, introducing the bromine atom before a strongly activating group can sometimes offer better control. Functional group interconversions, such as the reduction of a nitro group to an amine, are often performed late in the synthetic sequence as the amine group is sensitive to many reaction conditions. The chemoselective reduction of a nitro group ortho to a hydroxyl group using borane-THF has been reported, highlighting the advanced techniques available for controlling reactions on multifunctional molecules. jrfglobal.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of this compound, often providing milder conditions and greater efficiency than traditional methods.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrsc.org

A potential route to this compound using this technology could involve a suitably protected 3-fluoro-5-hydroxy-4-iodoaniline precursor, where the iodine is displaced with bromine via a halogen-exchange reaction. More directly, one could envision a scenario starting with a dibrominated fluorophenol, such as 2,4-dibromo-5-fluorophenol. A selective Buchwald-Hartwig amination could potentially install the amino group at the C5 position. However, achieving selectivity between two different bromine atoms can be challenging.

Alternatively, a precursor like a protected 4-bromo-3-fluoro-5-iodophenol could be subjected to a Buchwald-Hartwig amination to replace the iodine with an amino group (or a protected amino equivalent). The development of palladium catalysts has enabled the coupling of aryl halides with ammonia (B1221849) equivalents, providing a direct route to primary anilines. rsc.orgnih.gov

| Reaction Type | Description | Potential Application |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling of aryl halides with amines to form C-N bonds. wikipedia.org | Amination of a precursor like 4-bromo-5-chloro-3-fluorophenol to introduce the amino group selectively. |

| Sandmeyer Reaction | Conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt catalyst. wikipedia.org | Introduction of the bromine atom at the C4 position starting from 3-fluoro-5-hydroxyaniline. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by a nucleophile. | Introduction of the hydroxyl or amino group on a highly activated di-halogenated precursor. |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in both academic and industrial synthesis.

In the context of synthesizing this compound, several green approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ethanol. For bromination, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include using combinations like ceric ammonium (B1175870) nitrate (B79036) with potassium bromide in aqueous-ethanolic media. acs.org The use of copper halides in ionic liquids for the regioselective halogenation of anilines also represents a move towards less hazardous conditions. nih.gov

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and energy input, with successful applications in the synthesis of anilines and phenols from aryl halides, sometimes even without a metal catalyst in aqueous media. tandfonline.comresearchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. This includes transition-metal catalysts for cross-coupling and acid/base catalysis for other transformations. Catalysts reduce waste by being effective in small amounts and allowing for milder reaction conditions.

By carefully selecting precursors and reaction pathways that align with these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemo- and Regioselective Transformations

The synthesis of this compound necessitates careful control over chemoselectivity (differentiating between the reactivity of the amine and hydroxyl groups) and regioselectivity (directing the bromine to the correct position on the aromatic ring). The starting material for a plausible synthetic route would be 3-fluoro-5-aminophenol. The hydroxyl and amino groups are strong activating groups and are ortho, para-directing, while the fluorine atom is a deactivating group but is also ortho, para-directing. In 3-fluoro-5-aminophenol, the positions at C2, C4, and C6 are activated. The desired C4 position is para to the amino group and ortho to the hydroxyl group, making it a highly favorable site for electrophilic substitution.

To achieve the desired regioselectivity, protection of the more reactive amino group is a common strategy in the synthesis of substituted anilines. This prevents side reactions and helps to direct the electrophilic attack. For instance, the amino group can be acetylated to form an acetanilide. This moderately deactivating group still directs ortho and para, but with reduced reactivity, which can enhance selectivity.

A potential synthetic approach could, therefore, involve the following key transformations:

Protection of the Amino Group: The starting material, 3-fluoro-5-aminophenol, would first have its amino group protected, for example, by reacting it with acetic anhydride (B1165640) to form N-(3-fluoro-5-hydroxyphenyl)acetamide.

Regioselective Bromination: The protected intermediate would then undergo electrophilic bromination. The acetamido and hydroxyl groups would synergistically direct the incoming electrophile to the C4 position. A variety of brominating agents could be employed, such as N-bromosuccinimide (NBS) in a suitable solvent, to afford N-(4-bromo-3-fluoro-5-hydroxyphenyl)acetamide.

Deprotection: The final step would involve the hydrolysis of the acetamido group to regenerate the aniline, yielding the target compound, this compound. This is typically achieved under acidic or basic conditions.

The directing effects of the substituents play a crucial role in the success of this strategy. The fluorine atom at C3, while deactivating, also directs ortho and para, further favoring substitution at the C4 position.

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Protection | Acetic anhydride, base (e.g., pyridine) | Prevents oxidation of the amino group and controls reactivity. |

| 2 | Bromination | N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile) | The choice of brominating agent and solvent is critical for selectivity. |

| 3 | Deprotection | Acid (e.g., HCl) or base (e.g., NaOH) | Conditions must be controlled to avoid side reactions. |

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, offer alternative routes to achieve high regioselectivity in the halogenation of anilines, potentially bypassing the need for protecting groups. nih.govrsc.org These methods often employ a directing group to guide the catalyst to a specific C-H bond.

Process Optimization and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure efficiency, safety, and cost-effectiveness.

Optimizing the synthesis of this compound would focus on maximizing the yield and purity at each step of the proposed multi-step synthesis.

Key Optimization Parameters:

Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents must be carefully controlled. For the bromination step, maintaining a low temperature can help to minimize the formation of di-brominated or other isomeric byproducts. uva.nl

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For industrial applications, factors such as cost, safety, and environmental impact are also critical.

Catalyst Selection and Loading: In catalytic reactions, such as potential palladium-catalyzed C-H bromination, the choice of ligand and catalyst loading are crucial for achieving high turnover numbers and selectivity.

Work-up and Purification: Efficient extraction and crystallization procedures are essential for isolating the product in high purity. Recrystallization is a common method for purifying solid intermediates and the final product. The choice of solvent for recrystallization is critical for obtaining high purity crystals.

Purity Control:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are typically used to monitor the progress of the reaction and assess the purity of the intermediates and the final product. The presence of regioisomers or other impurities can be quantified, and the reaction and purification conditions can be adjusted accordingly.

| Parameter | Objective | Method |

| Yield | Maximize product formation | Optimization of temperature, time, and stoichiometry. |

| Purity | Minimize byproducts | Controlled addition of reagents, use of selective catalysts, and optimized purification methods. |

| Cycle Time | Reduce overall process time | Optimization of reaction kinetics and efficient work-up procedures. |

The industrial synthesis of specialty chemicals like this compound would likely follow a batch or semi-batch process in multi-purpose reactors. The patent landscape for the synthesis of structurally similar halogenated anilines and phenols often reveals strategies for achieving high regioselectivity and process efficiency on a large scale.

Patents in this area frequently describe:

Novel Catalytic Systems: Development of new catalysts that improve selectivity and yield, such as the use of zeolites for regioselective halogenation, which can simplify product separation and catalyst recycling. cardiff.ac.uk

Process Modifications: Innovations in reaction conditions, such as the use of specific solvent systems or phase-transfer catalysts, to enhance reaction rates and minimize waste.

Continuous Flow Chemistry: For some high-volume chemicals, continuous flow processes are being developed to improve safety, consistency, and efficiency. acs.orgwhiterose.ac.uknih.gov This approach can be particularly advantageous for hazardous reactions.

Waste Minimization: "Green chemistry" principles are increasingly important in industrial synthesis, with a focus on atom economy and the reduction of hazardous waste streams. researchgate.net

While a specific patent for the industrial synthesis of this compound may not be publicly available, the methodologies described in patents for related compounds provide a clear roadmap for its potential large-scale production. For instance, patents on the preparation of other halogenated anilines often detail the use of robust and recyclable catalysts and optimized procedures for isolation and purification to meet the stringent purity requirements of the pharmaceutical and electronics industries. researchgate.net Enzymatic halogenation is also an emerging green alternative for the regioselective synthesis of halogenated arenes on a preparative scale. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3 Fluoro 5 Hydroxyaniline

Reactions of the Amine Functionality

The amine group of 4-bromo-3-fluoro-5-hydroxyaniline is a primary aromatic amine, and its reactivity is modulated by the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing halogens deactivates the ring, making the amine less basic compared to aniline (B41778). However, it still undergoes typical reactions of aromatic amines.

Acylation and Alkylation Reactions

Acylation of the amine group in this compound can be readily achieved using various acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting N-acylated derivatives are important intermediates in organic synthesis. For instance, acetylation with acetic anhydride (B1165640) can protect the amine group, allowing for selective reactions at the hydroxyl functionality.

Alkylation of the amine can be more challenging due to the reduced nucleophilicity caused by the electron-withdrawing groups. However, under appropriate conditions, such as using strong alkylating agents and a suitable base, N-alkylation can be accomplished. nih.gov The use of manganese pincer complexes has been shown to catalyze the N-alkylation of various anilines with alcohols, including those with electron-withdrawing and sterically hindering groups. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent | Product | Reaction Conditions | Reference |

| Acylation | Acetic Anhydride | N-(4-Bromo-3-fluoro-5-hydroxyphenyl)acetamide | Pyridine, Room Temperature | General knowledge |

| Alkylation | Benzyl Bromide | N-Benzyl-4-bromo-3-fluoro-5-hydroxyaniline | NaH, DMF, 0 °C to RT | nih.gov |

Diazotization and Subsequent Transformations

The amine functionality of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. careers360.com The presence of electron-withdrawing groups on the aniline ring can make the diazotization process more challenging, sometimes requiring more vigorous conditions. careers360.comdoubtnut.com The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions or other transformations. careers360.com For instance, treatment with copper(I) halides can introduce a chloro, bromo, or cyano group, while reaction with potassium iodide yields the corresponding iodo derivative. researchgate.net

Table 2: Subsequent Transformations of the Diazonium Salt of this compound

| Reaction Type | Reagent | Product | Reaction Conditions | Reference |

| Sandmeyer | CuCl/HCl | 1-Chloro-4-bromo-3-fluoro-5-hydroxybenzene | 0-5 °C | careers360.com |

| Sandmeyer | CuBr/HBr | 1,4-Dibromo-3-fluoro-5-hydroxybenzene | 0-5 °C | careers360.com |

| Sandmeyer | CuCN/KCN | 4-Bromo-2-fluoro-6-hydroxybenzonitrile | 0-5 °C | careers360.com |

| Iodination | KI | 4-Bromo-3-fluoro-1-iodo-5-hydroxybenzene | 0-5 °C | researchgate.net |

Condensation Reactions Leading to Imine and Related Structures

The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.nettandfonline.comresearchgate.nettandfonline.comnih.gov These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. tandfonline.com The reactivity in these condensations can be influenced by the steric and electronic properties of both the aniline and the carbonyl compound. researchgate.net The resulting imines can be further reduced to secondary amines or used as intermediates in the synthesis of various heterocyclic compounds.

Reactions of the Hydroxyl Functionality

The hydroxyl group in this compound behaves as a typical phenol (B47542), although its reactivity is influenced by the other ring substituents. The electron-withdrawing halogens increase the acidity of the phenolic proton compared to phenol itself.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. researchgate.netgoogle.com Due to potential steric hindrance from the adjacent bromo and fluoro groups, the choice of base and reaction conditions can be crucial for achieving good yields. researchgate.net Microwave-assisted synthesis has been reported as an efficient method for the etherification of hindered phenols. researchgate.net

Esterification of the phenolic hydroxyl group can be achieved by reaction with acid chlorides or anhydrides in the presence of a base like pyridine. youtube.comyoutube.com Direct esterification with carboxylic acids is generally not feasible for phenols without a strong activating group. youtube.com

Table 3: Examples of Etherification and Esterification of this compound

| Reaction Type | Reagent | Product | Reaction Conditions | Reference |

| Etherification | Methyl Iodide | 4-Bromo-3-fluoro-5-methoxyaniline | K₂CO₃, Acetone, Reflux | researchgate.netgoogle.com |

| Esterification | Benzoyl Chloride | 4-Bromo-3-fluoro-5-(benzoyloxy)aniline | Pyridine, 0 °C to RT | youtube.com |

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation. nih.govrsc.orguc.pt The oxidation potential of phenols is influenced by the substituents on the aromatic ring. rsc.org Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical. nih.govuc.pt Depending on the oxidant and reaction conditions, oxidation can lead to the formation of quinone-type structures or polymeric materials. chemistrysteps.com For para-substituted phenols, oxidation often leads to the formation of catechol-type species. uc.pt

Table 4: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Reference |

| Fremy's salt | 4-Bromo-3-fluoro-1,2-benzoquinone | Aqueous solution, Room Temperature | General knowledge |

| Salcomine-O₂ | Dimerized or Polymerized products | Organic solvent, O₂ atmosphere | nih.gov |

Reactions of the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring provides opportunities for selective functionalization through substitution and coupling reactions. The differing reactivity of the C-Br and C-F bonds allows for stepwise modifications, enhancing the synthetic utility of the molecule.

Nucleophilic Aromatic Substitution (SNAr) of Halogens

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the electron-withdrawing nature of the fluorine and bromine atoms can activate the ring towards nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions when the ring is highly activated. This is due to fluorine's high electronegativity, which stabilizes the intermediate Meisenheimer complex. nih.gov

In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org While specific studies on the SNAr reactions of this compound are not extensively detailed in the provided results, the principles of SNAr suggest that under appropriate conditions, a nucleophile could replace either the fluorine or bromine atom. The regioselectivity of such a reaction would be influenced by the reaction conditions and the nature of the nucleophile.

| Reactant | Nucleophile | Product | Reaction Type |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | O, S, N nucleophiles | 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | Nucleophilic Aromatic Substitution |

| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | C, O, N nucleophiles | 4-substituted-3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes | Vicarious Nucleophilic Substitution |

Metal-Mediated Coupling Reactions (e.g., C-Br activation)

The carbon-bromine bond in this compound is particularly susceptible to activation by transition metals, making it an excellent handle for various cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules. The C-Br bond is more reactive than the C-F bond in these transformations, allowing for selective functionalization.

Common metal-mediated coupling reactions involving the C-Br bond include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or its ester to form a new carbon-carbon bond. This is a widely used method for creating biaryl compounds. smolecule.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne.

Carbonylation Reactions: A carbonyl group can be introduced at the position of the bromine atom, leading to the formation of amides, esters, or other carbonyl-containing compounds.

The reactivity of the C-Br bond in these coupling reactions is influenced by both electronic and steric effects of the other substituents on the ring. The electron-withdrawing fluorine atom can impact the rate of the reaction, while the amino and hydroxyl groups can act as directing groups or may require protection to prevent side reactions.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki-Miyaura | Aryl Bromide | Boronic Acid/Ester | Palladium | Biaryl Compound |

| Buchwald-Hartwig | Aryl Bromide | Amine | Palladium | Aryl Amine |

| Heck | Aryl Bromide | Alkene | Palladium | Substituted Alkene |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Palladium/Copper | Aryl Alkene |

Reactions of the Aromatic Ring System

The aromatic core of this compound can also undergo various transformations, including electrophilic substitution and reduction.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. In this compound, the hydroxyl and amino groups are strong activating, ortho-, para-directing groups, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these directing effects will govern the regioselectivity of any EAS reaction.

For instance, in the bromination of 3-fluoroaniline, the amino group directs the incoming bromine to the para position. Similarly, in the bromination of anisole (B1667542) (methoxybenzene), the methoxy (B1213986) group, a π-donor, directs the electrophile to the para position. nih.gov Given the strong activating nature of the hydroxyl and amino groups in this compound, electrophilic substitution would be expected to occur at the positions ortho or para to these groups, if available. However, the existing substitution pattern leaves only one available position on the ring for substitution.

| Starting Material | Reagent | Product | Reaction Type |

| 3-Fluoroaniline | Bromine | 4-Bromo-3-fluoroaniline (B116652) | Electrophilic Aromatic Substitution |

| Anisole | Bromine | 1-Bromo-4-methoxybenzene | Electrophilic Aromatic Substitution |

Hydrogenation and Reduction of the Aromatic Core (e.g., reduction of nitro precursors to amino groups)

The reduction of a nitro group to an amino group is a common and powerful transformation in organic synthesis. sci-hub.st This reaction is often a key step in the synthesis of anilines. For example, a potential synthetic route to this compound could involve the nitration of a suitable precursor, followed by the reduction of the nitro group.

Various methods can be employed for the reduction of nitroarenes, including catalytic hydrogenation (using catalysts like palladium, platinum, or nickel), metal-hydride reductions, and dissolving metal reductions. sci-hub.st The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups and sensitive halogen substituents. For instance, some catalytic systems can lead to dehalogenation as a side reaction. sci-hub.st

| Reactant | Reagent | Product | Reaction Type |

| Nitroarene | H2, Catalyst (e.g., Pd, Pt) | Aniline | Catalytic Hydrogenation |

| Nitroarene | Metal Hydride (e.g., NaBH4) | Aniline | Reduction |

| Nitroarene | Dissolving Metal (e.g., Sn, HCl) | Aniline | Reduction |

Synthesis and Research of Structurally Modified Derivatives and Analogues

Design and Synthesis of Aniline (B41778) and Phenol (B47542) Derivatives

The strategic modification of the 4-bromo-3-fluoro-5-hydroxyaniline core allows for the fine-tuning of its physicochemical properties. Research into its derivatives primarily focuses on altering the halogen substituents and functionalizing the amine and hydroxyl moieties.

Variations in Halogen Substitution Patterns

The bromine and fluorine atoms on the aromatic ring are not merely static substituents; they are active participants in directing further chemical transformations and can be replaced to create a diverse range of analogues. The synthesis of related halogenated anilines often involves sequential halogenation, where the directing effects of the existing groups on the ring guide the position of the incoming halogen. For instance, the synthesis of a compound like 4-bromo-3-chloro-2-fluoroaniline (B37690) can be achieved by first brominating 3-chloro-2-fluoroaniline, where the para-directing effect of the amino group is key.

The halogen atoms can be replaced through various transition metal-catalyzed cross-coupling reactions. The bromine atom, in particular, is an excellent leaving group in reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds or the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This allows for the introduction of a wide array of aryl, alkyl, or amino groups at the C-4 position. Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the halogen atoms, particularly the fluorine, with nucleophiles like amines, thiols, or alkoxides, further expanding the library of accessible derivatives.

Table 1: Examples of Halogenated Aniline Derivatives and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.015 | Lacks hydroxyl and chlorine groups, different fluorine position. |

| 4-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.457 | Contains chlorine instead of hydroxyl, different fluorine position. |

| 5-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.457 | Different bromine and fluorine positions, contains chlorine instead of hydroxyl. |

| 4-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | 208.00 | Contains a second fluorine instead of a hydroxyl group. bldpharm.com |

| 4-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Contains a methyl group instead of a hydroxyl group, different substitution pattern. nih.gov |

Modifications of the Amine and Hydroxyl Groups

The amino (-NH₂) and hydroxyl (-OH) groups of this compound are primary sites for derivatization. The amino group can be readily acylated to form amides or alkylated to yield secondary and tertiary amines. It can also undergo diazotization to form a diazonium salt, a highly versatile intermediate that can be converted into a wide range of other functional groups, including other halogens, a cyano group, or a hydroxyl group.

The phenolic hydroxyl group imparts acidic properties and can be deprotonated to form a phenoxide, which can then act as a nucleophile. This allows for etherification reactions (e.g., Williamson ether synthesis) to introduce various alkyl or aryl ether functionalities. Esterification of the hydroxyl group is another common modification. These modifications can significantly alter the solubility, lipophilicity, and hydrogen bonding capabilities of the parent molecule.

Formation of Schiff Bases and Imines

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. These compounds are of significant interest due to their diverse applications and their ability to form stable metal complexes. internationaljournalcorner.comresearchgate.net

Synthetic Routes and Characterization

The synthesis of Schiff bases from this compound would typically involve the condensation reaction with a suitable carbonyl compound, often an aromatic aldehyde, in a solvent like ethanol (B145695). internationaljournalcorner.comnih.gov The reaction is usually carried out under reflux conditions. nih.govnih.gov The formation of the imine (C=N) bond can be confirmed by spectroscopic methods. internationaljournalcorner.com

In Infrared (IR) spectroscopy, the formation of the Schiff base is indicated by the appearance of a characteristic absorption band for the azomethine group (C=N) typically in the range of 1550-1620 cm⁻¹, and the disappearance of the N-H stretching vibrations of the primary amine. internationaljournalcorner.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for characterization. In ¹H NMR, the formation of the imine is confirmed by a singlet signal for the azomethine proton (H-C=N), which typically appears in the range of 8-9 ppm. nih.gov The signals for the aromatic protons would also show characteristic shifts depending on the substituents. nih.gov

Table 2: Spectroscopic Data for Characterization of a Representative Schiff Base

| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Frequency Range |

|---|---|---|

| FT-IR | Azomethine (C=N) stretch | 1550-1620 cm⁻¹ internationaljournalcorner.com |

| ¹H NMR | Azomethine proton (-CH=N-) | 8.0-9.0 ppm nih.gov |

| ¹H NMR | Phenolic proton (-OH) | 10.0-14.0 ppm nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would be required for a full structural assignment.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atom. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effects of the hydroxyl and amino groups. The amine and hydroxyl protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display six unique signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are highly sensitive to the attached substituents. The carbon atoms bonded to bromine, fluorine, the hydroxyl group, and the amino group would exhibit characteristic shifts. For instance, the carbon attached to the highly electronegative fluorine atom would show a large downfield shift and a significant carbon-fluorine coupling constant (¹JCF). Similarly, the carbon attached to bromine would also be deshielded.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. It would show a single resonance for the fluorine atom at position 3. The chemical shift of this fluorine signal provides information about its electronic environment. Furthermore, the coupling of the fluorine atom with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the ¹H and ¹³C spectra, respectively, providing definitive evidence for its position on the aromatic ring.

To unambiguously assemble the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between coupled protons. For this compound, it would primarily show the coupling between the two aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This would allow for the assignment of the quaternary carbons (those not attached to any protons), such as the carbons bearing the bromine, fluorine, hydroxyl, and amino groups, by observing their correlations with the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of nuclei. It can be used to confirm the spatial relationships between the substituents and the aromatic protons, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the molecular vibrations within the compound.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The amino group (-NH₂) would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (-OH) would present a broad absorption band, usually in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond would appear in the 1250-1360 cm⁻¹ region.

C-O Stretching: The aromatic carbon-oxygen stretch is expected in the 1200-1260 cm⁻¹ range.

C-F and C-Br Stretching: The vibrations for the carbon-fluorine and carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically around 1000-1300 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| O-H Stretch (Hydroxyl) | 3200-3600 (broad) |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1360 |

| C-O Stretch | 1200-1260 |

| C-F Stretch | 1000-1300 |

| C-Br Stretch | 500-600 |

This table presents expected FT-IR absorption ranges for the functional groups in this compound.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C-Br bond, which often gives a strong Raman signal. The symmetric stretching of the C-F bond would also be Raman active.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₅BrFN. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns observed in the mass spectrum would provide further structural information, showing the loss of functional groups or other fragments from the parent molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Fluoro 5 Hydroxyaniline

The definitive identification and structural confirmation of a novel or complex molecule like 4-Bromo-3-fluoro-5-hydroxyaniline rely on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods provide unambiguous data on the compound's elemental composition, molecular weight, connectivity, and three-dimensional arrangement in space.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for studying halogenated anilines due to its balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. dntb.gov.uaresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For 4-bromo-3-fluoro-5-hydroxyaniline, the distribution of the HOMO and LUMO across the aromatic ring and the substituents would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is for demonstration purposes and does not reflect actual calculated values.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 | Primarily located on the aniline (B41778) ring and amino group |

| LUMO | -1.2 | Distributed over the aromatic ring with contributions from halogen atoms |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules.

Conformational Analysis and Flexibility Studies

While the aniline ring is relatively rigid, the amino and hydroxyl groups have rotational freedom. MD simulations can explore the different conformations of this compound by simulating its movements over time. This analysis would reveal the most populated conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility.

Solvent Effects on Molecular Structure and Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, DMSO). These simulations can reveal how the solvent affects the conformational equilibrium, the electronic properties (like the HOMO-LUMO gap), and the accessibility of different reactive sites on the molecule.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is dictated by a variety of intermolecular forces. Computational analysis of its crystal packing provides a detailed picture of how individual molecules arrange themselves, which is fundamental to understanding its macroscopic properties.

Hydrogen Bonding Networks and Halogen Bonding

The molecular structure of this compound, featuring hydroxyl (-OH), amino (-NH2), fluorine (-F), and bromine (-Br) substituents, allows for a complex network of intermolecular interactions. The primary forces governing its crystal packing are expected to be hydrogen bonds and, potentially, halogen bonds.

The -OH and -NH2 groups are potent hydrogen bond donors and acceptors. researchgate.netyoutube.com It is anticipated that strong O-H···N, N-H···O, O-H···O, and N-H···N hydrogen bonds would be prominent features in the crystal lattice, similar to those seen in other aniline and phenol (B47542) derivatives. researchgate.netnih.gov The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor (N-H···F or O-H···F). ucla.edunih.gov Studies on other fluorinated aromatic compounds confirm the possibility of such interactions, although they are generally weaker than those involving oxygen or nitrogen. ucla.edunih.gov

Furthermore, the bromine atom introduces the possibility of halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a Lewis base, such as the lone pair of an oxygen or nitrogen atom. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). acs.org The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to enhance the positive σ-hole on the bromine atom, thereby strengthening its potential to form Br···O or Br···N halogen bonds. nih.govresearchgate.net

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| Hydrogen Bond | -OH, -NH₂ | -OH, -NH₂, -F | Strong to Weak |

| Halogen Bond | -Br | -OH, -NH₂ | Moderate |

This table is based on theoretical principles and data from analogous compounds. Specific bond strengths for the title compound require dedicated computational studies.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commq.edu.au By mapping properties like d_norm (which identifies close contact distances) onto the surface, a detailed picture of the packing environment emerges. nih.gov The associated 2D fingerprint plots break down the Hirshfeld surface into contributions from different types of atomic contacts. nih.govplu.mx

For this compound, while specific data is unavailable, an analysis can be predicted based on studies of similar molecules like 4-bromoanilinium nitrate (B79036) and other substituted phenols and anilines. nih.govacs.orgnih.gov The most significant contributions to the crystal packing are expected to arise from O···H/H···O and N···H/H···N contacts, corresponding to the strong hydrogen bonds. nih.govresearchgate.net

Other substantial interactions would likely include:

H···Br/Br···H and H···F/F···H contacts: Representing interactions with the halogen atoms. nih.govnih.gov

C···H/H···C contacts: Indicating van der Waals forces and C-H···π interactions. nih.gov

C···C contacts: Suggesting the presence of π-π stacking interactions. acs.org

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Predicted Contribution | Primary Interaction |

|---|---|---|

| O···H/H···O & N···H/H···N | High | Hydrogen Bonding |

| H···H | High | Van der Waals |

| H···Br/Br···H | Moderate | Halogen-related contacts |

| H···F/F···H | Moderate | Halogen-related contacts |

| C···H/H···C | Moderate | Van der Waals / C-H···π |

| C···C | Low to Moderate | π-π Stacking |

Note: The percentages are predictive and based on analyses of structurally related compounds. nih.govnih.govacs.org

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking interactions between aromatic rings are another crucial factor in the crystal packing of this compound. These interactions can be face-to-face or parallel-displaced. acs.org The nature and strength of π-stacking are heavily influenced by the ring's substituents. comporgchem.comnih.gov The presence of both electron-donating (-OH, -NH2) and electron-withdrawing (-Br, -F) groups on the aniline ring creates a complex electronic environment.

Computational studies on substituted benzenes suggest that substituent effects are not just about polarizing the ring but also involve direct electrostatic and dispersive interactions between the substituent on one ring and the face of the other. comporgchem.comnih.gov In the case of this compound, this could lead to offset or parallel-displaced stacking arrangements to optimize the electrostatic interactions between the electron-rich and electron-poor regions of adjacent molecules. researchgate.net

Structure-Property Relationship (SPR) Studies

Computational methods are also employed to establish relationships between the molecular structure of a compound and its macroscopic properties, including its biological activity and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For classes of compounds like substituted anilines, QSAR models have been successfully developed to predict properties such as toxicity and mutagenicity. researchgate.netnih.govoup.com These models often use descriptors like the octanol-water partition coefficient (log KOW), electronic substituent constants (Hammett constants), and quantum chemical parameters (e.g., HOMO/LUMO energies). nih.govoup.com

While no specific QSAR/QSPR model for this compound has been reported, it could be included in a dataset of aniline derivatives to develop such predictive models. researchgate.netnih.gov The descriptors for this molecule would be calculated using computational software, and its properties would be predicted based on the established correlation for the class. For example, a QSAR for aniline toxicity might predict the compound's effect based on its calculated lipophilicity and electronic parameters. nih.gov

Computational Prediction of Reactivity and Selectivity

Density Functional Theory (DFT) and other quantum chemical methods are used to predict the reactivity and selectivity of molecules. researchgate.netresearchgate.net For aromatic amines, a key area of study is their metabolic activation, which can lead to the formation of reactive intermediates like nitrenium ions. nih.govacs.org These intermediates are often implicated in the mutagenic and carcinogenic effects of aromatic amines. researchgate.netnih.govacs.org

Computational models can predict the likelihood of such activation pathways. nih.gov The reactivity of the amino group in this compound is modulated by the electronic effects of the substituents. The electron-donating hydroxyl group and the electron-withdrawing halogen atoms will influence the electron density on the nitrogen atom and the stability of any potential cationic intermediates. DFT calculations could determine parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and activation barriers for specific reactions. researchgate.netnih.gov This information provides insight into the molecule's kinetic and thermodynamic stability and its likely sites of electrophilic or nucleophilic attack. For instance, studies on other aromatic amines show that the stability of the nitrenium ion is a key predictor of mutagenic potential. acs.org

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 4-bromoanilinium nitrate |

| Aniline |

Molecular Docking Studies

Extensive searches of scientific literature and chemical databases have been conducted to identify molecular docking studies specifically focused on the compound this compound. These investigations aimed to uncover data related to its binding affinity and interactions with various molecular targets.

Despite a thorough review of available research, no specific molecular docking studies for this compound have been identified in the public domain. Consequently, there are no published data tables detailing its binding affinity, such as docking scores or inhibition constants (Ki), nor are there specific research findings on its molecular interactions with biological targets.

While research exists for derivatives of fluoroanilines and bromoanilines in the context of molecular docking, this information does not directly apply to this compound and is therefore excluded from this article to maintain a strict focus on the specified compound. Further research would be necessary to determine the potential binding modes and affinities of this compound with any particular protein or enzyme.

Advanced Research Applications and Functional Exploration

Role as a Key Intermediate in Complex Organic Synthesis

4-Bromo-3-fluoro-5-hydroxyaniline serves as a pivotal precursor in multi-step synthetic pathways. The distinct electronic properties and positional arrangement of its substituents—the electron-withdrawing halogen atoms and the electron-donating hydroxyl and amino groups—allow for regioselective reactions, making it a sought-after component for constructing elaborate molecular frameworks.

Halogenated anilines are fundamental components in medicinal chemistry, and this compound is conceptually positioned to be a key starting material for novel therapeutic agents. The presence of bromine and fluorine can significantly enhance the biological activity and pharmacokinetic properties of a drug molecule. For instance, related compounds like 4-bromo-3-fluoroaniline (B116652) are utilized as intermediates in the development of pharmaceuticals for oncology and infectious diseases chemimpex.com. Similarly, 4-bromo-3-chloro-5-fluoroaniline is a documented intermediate in the synthesis of the pharmaceutical compound Tradizolid smolecule.com. The structural motifs present in this compound are therefore highly relevant in the design of new lead compounds, where the functional groups can be systematically modified to optimize drug efficacy and selectivity.

Table 1: Examples of Related Halogenated Anilines in Pharmaceutical Synthesis

| Compound Name | Application/Role |

|---|---|

| 4-Bromo-3-fluoroaniline | Intermediate for cancer and infectious disease drugs chemimpex.com |

| 4-Bromo-3-chloro-5-fluoroaniline | Intermediate in the synthesis of Tradizolid smolecule.com |

In the agrochemical sector, fluorinated and brominated aromatic compounds are integral to the synthesis of modern pesticides and herbicides. These halogens can increase the potency and metabolic stability of the active ingredients. Analogous compounds such as 4-bromo-3-fluoroaniline and 4-bromo-3,5-difluoroaniline are employed in the production of effective crop protection agents chemimpex.comchemimpex.com. The unique substitution pattern of this compound makes it a promising candidate for developing new agrochemicals with potentially improved performance and environmental profiles. Beyond agriculture, it serves as a building block for specialty chemicals, including advanced polymers and coatings where its incorporation can enhance chemical resistance and durability chemimpex.com.

The aniline (B41778) functional group is a classic precursor for the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with various aromatic compounds, a wide range of colors can be produced. Research has demonstrated the synthesis of disazo disperse dyes using 4-bromoaniline as a starting material, which are then applied to polyester and nylon fibers researchgate.netiiste.org. The resulting dyes have shown excellent sublimation and washing fastness iiste.org. The presence of fluoro and hydroxyl substituents in this compound can be used to modulate the color and fastness properties of the resulting dyes, potentially leading to novel pigments with specialized applications.

Development of Chemical Probes and Ligands for Molecular Recognition

The distinct functional groups of this compound make it an attractive scaffold for the development of sophisticated tools for chemical biology and diagnostics.

The design of small molecules that can selectively bind to proteins is a cornerstone of drug discovery and proteomics. The functional groups on this compound can participate in various intermolecular interactions crucial for protein binding, such as hydrogen bonding (hydroxyl and amino groups), halogen bonding (bromo group), and other electrostatic interactions. Fluorine, in particular, is often incorporated into ligands to enhance binding affinity and modulate conformation nih.gov. By serving as a core fragment, this compound can be elaborated into a library of candidate ligands for screening against specific protein targets. For example, studies on other fluorinated and hydroxylated molecules have shown how these groups can stabilize specific conformations required for effective interaction with protein binding pockets, such as the VHL E3 ubiquitin ligase nih.gov. This principle highlights the potential of this compound derivatives as probes to investigate protein function and as starting points for targeted protein degradation (PROTACs).

Molecules that exhibit a change in color (chromogenic) or fluorescence upon binding to a specific analyte are valuable as chemical sensors. The aniline moiety is a component of many dyes and can be incorporated into larger conjugated systems. The synthesis of derivatives from this compound could lead to novel sensor molecules. The electron-donating and withdrawing groups on the aromatic ring can be tuned to create solvatochromic dyes, where the absorption or emission wavelength is sensitive to the polarity of the environment. Such properties are useful for developing probes that can report on changes in the cellular microenvironment or detect the presence of specific ions or biomolecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-fluoroaniline |

| 4-Bromo-3-chloro-5-fluoroaniline |

| Tradizolid |

| 3-Fluoro-4-morpholinoaniline |

| Linezolid |

| 4-Bromo-3,5-difluoroaniline |

| 4-Bromoaniline |

Contributions to Materials Science Research

The multifunctionality of this compound makes it a promising candidate for the development of novel materials with tailored properties. The interplay between its hydroxyl, amino, bromo, and fluoro substituents can be harnessed to create complex polymeric structures and to direct the formation of ordered supramolecular assemblies.

The aniline backbone of this compound provides a direct pathway to the synthesis of polyaniline derivatives. Polyanilines are a class of conducting polymers renowned for their electrical, optical, and electrochemical properties. The substituents on the aniline ring play a crucial role in modulating these properties. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidative methods. mdpi.com

The presence of bromo, fluoro, and hydroxyl groups on the monomer unit would be expected to impart unique characteristics to the resulting polymer. The electronic effects of these substituents can influence the polymer's conductivity and redox potentials. rsc.org Furthermore, the hydroxyl group offers a site for secondary functionalization or can participate in hydrogen bonding, affecting the polymer's processability and morphology. The steric and electronic effects of substituents are known to impact the characteristics of the resulting polymers. rsc.org

Table 1: Potential Influence of Substituents on Poly(this compound) Properties

| Substituent | Potential Effect on Polymer Properties |

|---|---|

| Bromine | May enhance thermal stability and flame retardancy. Can also influence electronic properties through its inductive effect. |

| Fluorine | Known to increase thermal stability and chemical resistance due to the strength of the C-F bond. mdpi.com Can also modify the electronic properties and solubility of the polymer. mdpi.com |

| Hydroxyl | Can improve solubility in certain solvents and provide a reactive site for further polymer modification. May also introduce self-doping capabilities or sensitivity to pH. |

| Aniline Backbone | Forms the conducting polymer chain, with the substituents modulating its intrinsic properties. |

This table is illustrative and based on the known effects of similar functional groups on polymer properties.

Research on other substituted anilines has demonstrated that modifications to the monomer can lead to polymers with altered surface morphologies, solubility, and sensitivity for sensor applications. researchgate.net For instance, the incorporation of different functional groups can change the polymer's structure from heterogeneous and hierarchical to more uniform spherical structures. rsc.org

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. The functional groups on this compound make it an excellent candidate for designing complex supramolecular systems.

The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered networks. The bromine atom is capable of participating in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of advanced materials. researchgate.net Furthermore, the aromatic ring can engage in π-π stacking interactions, which are crucial in the assembly of many organic materials. nih.gov

The combination of these interactions could lead to the formation of various supramolecular structures such as liquid crystals, gels, or crystalline co-crystals with tunable properties. The interplay of hydrogen and halogen bonding, in particular, can lead to the construction of robust and intricate molecular assemblies.

Investigation of Catalytic and Reagent Properties

The chemical reactivity of this compound suggests its potential utility as a ligand in metal-catalyzed reactions and possibly as an organocatalyst or specialized reagent in organic synthesis.

The amino and hydroxyl groups on the molecule can act as coordination sites for metal ions, making it a potential ligand for a variety of transition metals. The formation of stable metal complexes is a cornerstone of catalysis. The electronic properties of the ligand, influenced by the bromo and fluoro substituents, can tune the reactivity of the metal center. This can have a significant impact on the efficiency and selectivity of catalytic transformations.

For example, Schiff base ligands derived from substituted anilines and salicylaldehydes are known to form catalytically active transition metal complexes. These complexes have been investigated for oxidation reactions, with the substituents on the aniline ring influencing the catalytic performance. mdpi.com It is conceivable that this compound could be a precursor to similar ligands, where the electronic and steric profile of the ligand can be finely adjusted.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. Aniline derivatives have been explored as organocatalysts for various transformations. The basicity of the amino group and the acidity of the hydroxyl group in this compound could enable it to act as a bifunctional catalyst, activating both electrophiles and nucleophiles in a reaction.

Furthermore, this compound could serve as a specialized reagent in organic synthesis. The presence of multiple reactive sites allows for selective functionalization, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com The bromine atom, for instance, can be a site for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Conclusion and Future Research Directions for 4 Bromo 3 Fluoro 5 Hydroxyaniline

The substituted aniline (B41778), 4-Bromo-3-fluoro-5-hydroxyaniline, represents a unique molecular scaffold with significant potential for further scientific exploration. Its trifunctional nature, featuring bromo, fluoro, and hydroxy/amino groups on an aromatic ring, makes it a valuable building block. This concluding section summarizes the current state of knowledge, identifies critical research gaps, and outlines promising future directions for investigation.

Q & A

Q. What are the key synthetic strategies for introducing hydroxyl and halogen substituents regioselectively in aromatic amines like 4-Bromo-3-fluoro-5-hydroxyaniline?

Methodological Answer: The synthesis of polyhalogenated hydroxyanilines typically involves sequential functionalization. For example:

Halogenation: Start with a meta-substituted aniline precursor. Bromination or fluorination can be achieved via electrophilic aromatic substitution using catalysts like FeBr₃ or directed ortho-metalation (DoM) .

Hydroxylation: Introduce the hydroxyl group via ortho-directed lithiation followed by oxidation or via Ullmann-type coupling with protected phenol derivatives .

Protection-Deprotection: Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine during halogenation to avoid side reactions .

Q. How can researchers optimize purification of this compound to minimize decomposition?

Methodological Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) to separate polar byproducts .

- Recrystallization: Dissolve crude product in warm ethanol, then slowly add hexane to induce crystallization.

- Storage: Store at 0–6°C under inert atmosphere to prevent oxidation of the hydroxyl group, as seen in boronic acid derivatives .

Advanced Research Questions

Q. How do competing electronic effects (e.g., -NH₂, -OH, -Br, -F) influence the stability and reactivity of this compound?

Methodological Answer:

- Electronic Effects:

- The -NH₂ and -OH groups are electron-donating, activating the ring for electrophilic substitution, while -Br and -F are electron-withdrawing, directing reactivity to specific positions.

- Acidic Conditions: Protonation of -NH₂/-OH may lead to decomposition (e.g., dehalogenation). Stability testing in HCl/MeOH (1M, 25°C) for 24 hrs is recommended .

- Basic Conditions: Deprotonation of -OH can increase nucleophilicity, risking side reactions with electrophiles like alkyl halides.

Q. What spectroscopic techniques resolve conflicting data on substitution patterns in polyhalogenated anilines?

Methodological Answer:

- ¹⁹F NMR: Detects fluorine’s coupling constants (e.g., Hz for meta-F) .

- ¹H-¹³C HSQC: Correlates aromatic protons with carbons to confirm regiochemistry.

- High-Resolution MS: Differentiates isotopic patterns (e.g., Br vs. Br) to validate molecular formula.

- Contradiction Example: If X-ray crystallography and NMR disagree on hydroxyl position, repeat crystallography in anhydrous conditions to rule out solvate formation .

Q. How can this compound serve as a building block in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Boronate Formation: Convert the bromine to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C) .

- Coupling Partners: React with aryl halides (e.g., 4-iodotoluene) under Pd(PPh₃)₄ catalysis.

- Challenge: The hydroxyl group may require protection (e.g., TBS ether) to prevent Pd catalyst poisoning.

Q. What computational methods predict the tautomeric equilibrium of this compound in solution?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model keto-enol tautomerism.

- Solvent Effects: Include PCM models for water or DMSO to simulate polarity impacts.

- Validation: Compare computed H NMR shifts (via GIAO) with experimental data in CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products